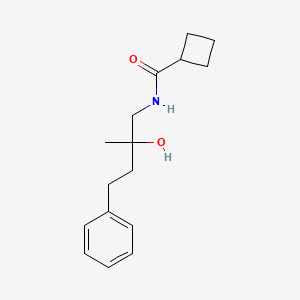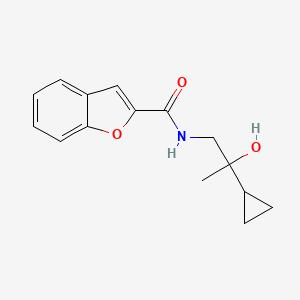
N'-benzyl-N-(2-methylquinolin-4-yl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-N-(2-methylquinolin-4-yl)ethanediamide (NBEQ) is a synthetic organic compound that has recently been studied for its potential applications in scientific research. NBEQ has a variety of biochemical and physiological effects, and its structure allows for a wide range of applications in the lab.
作用机制
N'-benzyl-N-(2-methylquinolin-4-yl)ethanediamide acts as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. It binds to the active site of the enzyme, preventing it from catalyzing its reaction. This compound also binds to DNA and proteins, altering their structure and function. Additionally, this compound can act as an agonist of certain receptors, such as the serotonin receptor, as well as an antagonist of other receptors, such as the dopamine receptor.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, and to alter the structure and function of DNA and proteins. Additionally, this compound has been found to act as an agonist of certain receptors, such as the serotonin receptor, and as an antagonist of other receptors, such as the dopamine receptor. This compound has also been found to have an effect on cell signaling pathways, as well as on cell metabolism.
实验室实验的优点和局限性
One of the advantages of using N'-benzyl-N-(2-methylquinolin-4-yl)ethanediamide in lab experiments is that it is relatively easy to synthesize, and the synthesis can be conducted in a variety of ways. Additionally, this compound can be used to study a variety of biochemical and physiological processes, as well as to study the effects of drugs and environmental toxins on the body.
However, there are some limitations to using this compound in lab experiments. For example, it is difficult to measure the exact amount of this compound that is needed for a given experiment, and it is difficult to determine the exact concentration of this compound that is needed for a given experiment. Additionally, this compound can be toxic at high concentrations, and it can interfere with certain biochemical and physiological processes.
未来方向
There are several potential future directions for research on N'-benzyl-N-(2-methylquinolin-4-yl)ethanediamide. One potential direction is to further study its mechanism of action, and to determine how it affects different biochemical and physiological processes. Additionally, further research could be conducted on the potential applications of this compound in the study of enzyme inhibition, DNA and protein interactions, cell signaling pathways, and cell metabolism. Additionally, further research could be conducted on the advantages and limitations of using this compound in lab experiments, as well as on the potential toxicity of this compound at high concentrations. Finally, further research could be conducted on the potential applications of this compound in drug development and environmental toxicity studies.
合成方法
N'-benzyl-N-(2-methylquinolin-4-yl)ethanediamide can be synthesized by a variety of methods. The most common method is an aldol condensation reaction between benzylideneacetone and 2-methylquinoline-4-carbaldehyde. This reaction is catalyzed by a base, such as sodium hydroxide, and is typically conducted in an aqueous solution. Other methods of synthesis include the reaction of benzylideneacetone with 2-methylquinoline-4-carbaldehyde in the presence of a Lewis acid, such as aluminum chloride, or the reaction of benzylideneacetone with 2-methylquinoline-4-carbaldehyde in the presence of a strong base, such as sodium hydride.
科学研究应用
N'-benzyl-N-(2-methylquinolin-4-yl)ethanediamide has been studied for its potential applications in scientific research. It has been found to be useful in the study of enzyme inhibition, as well as in the study of DNA and protein interactions. This compound has also been used as a tool to study the effects of drugs on the body, as well as to study the effects of environmental toxins on the body. Additionally, this compound has been used in the study of cell signaling pathways, as well as in the study of cell metabolism.
属性
IUPAC Name |
N-benzyl-N'-(2-methylquinolin-4-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-13-11-17(15-9-5-6-10-16(15)21-13)22-19(24)18(23)20-12-14-7-3-2-4-8-14/h2-11H,12H2,1H3,(H,20,23)(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYPTELGXKABAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B6488418.png)
![N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-3,3-diphenylpropanamide](/img/structure/B6488427.png)
![N-[2-hydroxy-2-(thiophen-3-yl)ethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B6488434.png)
![N-[2-hydroxy-2-(thiophen-3-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B6488436.png)


![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B6488454.png)



![2-(2-methylphenoxy)-1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6488474.png)
![2-{[1,1'-biphenyl]-4-yl}-1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6488477.png)
![2-(4-fluorophenyl)-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B6488505.png)

